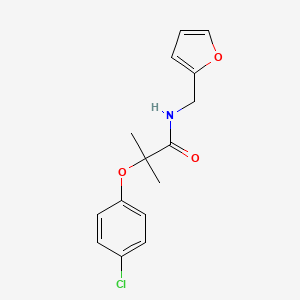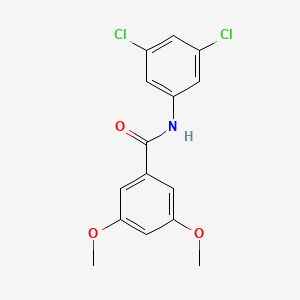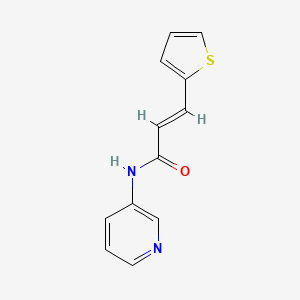![molecular formula C15H16N2O3S B5802175 ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)
ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate involves complex organic reactions, typically starting from readily available materials. For instance, derivatives similar to the target compound have been synthesized using reactions that involve nucleophilic displacement, cyclization, and condensation steps. Studies show that these syntheses utilize conditions like reflux in methanol or reactions under specific catalysts and solvents to achieve high yields and desired selectivity (Haroon et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, has been elucidated using techniques like X-ray crystallography. These analyses reveal details about bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and physical properties. The structure often exhibits hydrogen bonding and other non-covalent interactions that contribute to its stability and reactivity patterns (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations, depending on the functional groups present. These reactions are fundamental for further modifications and applications of the compound in different chemical contexts. The reactivity can be attributed to the thiazole ring's ability to stabilize negative charge through resonance, making it a site for nucleophilic attack (Mohamed, 2021).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability in various applications, including its behavior in organic reactions and potential use in material science. The crystallography studies provide insights into the compound's solid-state structure, which is essential for understanding its interactions and reactivity (Haroon et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate, such as acidity, basicity, and reactivity towards various reagents, are shaped by its functional groups. The thiazole ring's nitrogen and sulfur atoms play a significant role in its chemical behavior, including its participation in hydrogen bonding and its electrophilic and nucleophilic sites. These properties are crucial for the compound's application in synthesizing more complex molecules and its potential biological activity (Baker & Williams, 2003).
作用机制
The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
未来方向
The future research directions for this compound would likely be determined by its biological activity and potential applications. For example, if it shows promising activity as an antimicrobial or anticancer agent, future research might focus on optimizing its activity, reducing any side effects, and exploring its mechanism of action .
属性
IUPAC Name |
ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGONSJSRSJQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
